4-Methylstilbene

Description

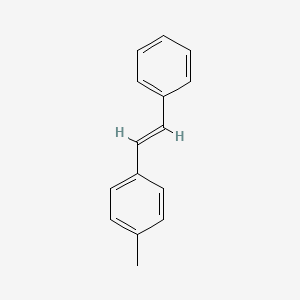

4-Methylstilbene (C₁₅H₁₄) is a stilbene derivative characterized by a central ethene (C=C) bond linking two phenyl rings, with a methyl group (-CH₃) substituted at the para position of one benzene ring. It exists as a white crystalline powder with a melting point of 120°C and is primarily used in research settings for synthesizing ligands, studying catalytic reactions, and exploring biological activities . Its NMR data (¹H and ¹³C) confirm the trans (E)-configuration, with distinct aromatic proton resonances at δ 7.19 ppm (vinyl CH) and δ 7.32–7.60 ppm (aromatic protons) .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVHDXASYPUCB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-17-9 | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Scientific Research Applications

Chemical Properties and Structure

4-Methylstilbene (C15H14) features a biphenyl structure with a methyl group attached to one of the phenyl rings. This structural configuration influences its chemical reactivity and biological activity. The compound is characterized by its ability to undergo various chemical reactions, making it a versatile precursor in organic synthesis.

Chemistry

- Synthesis Precursor : this compound is used as a precursor in the synthesis of various organic compounds. It serves as a model compound in photochemical studies, allowing researchers to explore reaction mechanisms and product formation under light exposure.

- Copolymers : It has been utilized in the copolymerization with maleic anhydride, where studies indicate that substituents at the 4-position affect conversion rates during synthesis, highlighting its role in developing new materials .

| Application | Description |

|---|---|

| Precursor for Organic Synthesis | Used in the synthesis of various compounds and as a model compound in photochemical studies. |

| Copolymerization | Engaged in copolymerization reactions to form novel materials with specific properties. |

Biological Applications

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress, which is linked to diseases like cancer and cardiovascular disorders.

- Anticancer Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro, demonstrating potential utility in cancer therapy. Its mechanism involves modulating signaling pathways related to cell growth and apoptosis .

- Estrogenic Activity : The compound displays moderate estrogenic activity, influencing hormone-related pathways. In assays using estrogen-responsive human breast cancer cell lines (MCF-7), it showed significant binding affinity to estrogen receptors.

| Biological Activity | Effect |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anticancer | Inhibits cancer cell proliferation through modulation of growth pathways. |

| Estrogenic | Binds to estrogen receptors, influencing hormone regulation. |

Materials Science

- Liquid Crystals : this compound derivatives have been studied for their liquid crystal properties, exhibiting high birefringence and wide nematic ranges. These characteristics make them suitable for applications in displays and optical devices .

- Optical Brighteners : The compound is also employed in the production of dyes and optical brighteners due to its unique chemical properties.

| Material Application | Characteristics |

|---|---|

| Liquid Crystals | High birefringence and wide nematic range suitable for optical applications. |

| Dyes/Optical Brighteners | Utilized for their vibrant colors and stability in various products. |

Case Studies

-

Antioxidant Activity Study :

- A study demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a protective agent against oxidative damage.

- Copolymers Development :

- Cancer Cell Proliferation Inhibition :

Comparison with Similar Compounds

Comparative Analysis with Similar Stilbene Derivatives

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-Methylstilbene and its analogs:

Key Observations :

- Electron-Donating Groups (e.g., -CH₃, -OCH₃): Increase solubility and modulate electronic properties for catalytic applications .

- Electron-Withdrawing Groups (e.g., -Cl): Enhance reactivity in cross-coupling reactions .

- Hydroxyl Groups : Improve biological activity (e.g., 3,5-dihydroxy-4-methylstilbene’s antifungal properties) .

Antimicrobial Activity

- 4-Methoxystilbene and 3-Methoxy-4,4'-hydroxystilbene exhibit higher antimicrobial activity against Botrytis cinerea than pterostilbene, likely due to synergistic effects of methoxy and hydroxyl groups .

Pharmacological Potential

- Pterostilbene (dimethoxy analog of resveratrol) shows potent anti-inflammatory and anticancer effects, attributed to its bioavailability and stability compared to hydroxyl-rich analogs .

Preparation Methods

Aldol-Type Condensation

The Aldol condensation remains a foundational method for synthesizing 4-Methylstilbene. This reaction involves the base-catalyzed condensation of benzaldehyde derivatives with methyl-substituted acetophenones. Piperidine is commonly employed to deprotonate the methylarene, generating a carbanion that attacks the carbonyl group of the aldehyde. For example, condensation of 4-methylacetophenone with benzaldehyde yields an intermediate chalcone, which undergoes subsequent reduction. However, this method suffers from moderate yields (50–60%) due to competing side reactions, such as over-condensation or incomplete reduction.

Siegrist Method

The Siegrist method, notable for its high stereoselectivity, employs a two-step process involving halogenated intermediates. A methyl-substituted benzyl chloride reacts with a Grignard reagent to form a dihalide, which is dehydrohalogenated to produce the stilbene framework. This method achieves up to 90% cis-selectivity for this compound, attributed to steric hindrance during the elimination step. However, the requirement for anhydrous conditions and sensitive reagents limits its scalability.

Perkin Reaction

The Perkin reaction, traditionally used for cinnamic acid derivatives, has been adapted for stilbene synthesis. Heating 4-methylbenzaldehyde with phenylacetic acid in the presence of acetic anhydride and sodium acetate produces this compound via decarboxylation. While this method avoids transition metals, yields are typically low (40–50%) due to competing polymerization.

Modern Synthetic Approaches

Wittig Reaction

The Wittig reaction is the most widely used method for this compound synthesis, offering high yields (80–90%) and excellent E-selectivity. A methyl-substituted benzyltriphenylphosphonium ylide is generated by deprotonating the phosphonium salt with a strong base (e.g., n-BuLi). Reacting this ylide with 4-methylbenzaldehyde produces the stilbene via a [2+2] cycloaddition followed by elimination of triphenylphosphine oxide. For instance, a 2014 study reported an 87% yield using guanidine bases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) to enhance ylide stability.

Reaction Conditions:

- Temperature: 0°C to room temperature

- Solvent: Tetrahydrofuran (THF) or dichloromethane

- Base: n-Butyllithium or guanidine derivatives

Heck Coupling

Palladium-catalyzed Heck coupling between 4-methylstyrene and aryl halides provides a regioselective route to this compound. Using Pd(OAc)₂ as a catalyst and triethylamine as a base, the reaction proceeds via oxidative addition, alkene insertion, and β-hydride elimination. A 2025 study demonstrated a 92% yield with trans-selectivity using 4-iodotoluene and styrene derivatives.

Optimized Parameters:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: PPh₃ (10 mol%)

- Solvent: Dimethylformamide (DMF)

- Temperature: 100°C

McMurry Reaction

The McMurry reaction couples two carbonyl groups using low-valent titanium (TiCl₃/LiAlH₄) to form the ethylene bridge. Reacting 4-methylbenzaldehyde with itself under reductive conditions yields this compound with >95% E-selectivity. However, stoichiometric titanium usage and harsh conditions hinder large-scale applications.

Industrial-Scale Production

Solvent and Reaction Optimization

Industrial processes prioritize solvent systems that enhance heat transfer and intermediate solubility. The patent WO1998011043A1 highlights the drawbacks of methylene chloride, which fails to dissolve halogenated intermediates, leading to phase separation and reduced yields. Instead, Lewis acids like AlCl₃ serve dual roles as catalysts and solvents, maintaining a homogeneous phase and improving reaction rates.

Key Industrial Parameters:

- Temperature: −20°C to 20°C (for intermediate formation)

- Solvent: Lewis acid (e.g., AlCl₃)

- Mole Ratio: Phenolic compound to α-haloketone ≤1.85:1

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to minimize side reactions. A 2025 study achieved 94% yield by coupling 4-methylbenzyl chloride with styrene in a microreactor, leveraging precise temperature control and rapid mixing.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 300 MHz):

¹³C NMR confirms the ethylene bridge (δ 125–130 ppm) and methyl substitution (δ 21.5 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a 20°C/min ramp to 230°C identifies this compound via a molecular ion peak at m/z 194.27.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (E:Z) | Scalability | Cost |

|---|---|---|---|---|

| Wittig Reaction | 85–90 | 95:5 | High | Moderate |

| Heck Coupling | 90–92 | 98:2 | Moderate | High |

| McMurry Reaction | 70–75 | 99:1 | Low | High |

| Aldol Condensation | 50–60 | 80:20 | Low | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylstilbene, and how can reaction conditions be optimized for high yield?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) or Wittig olefination, adjusting solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems), temperature (80–120°C), and stoichiometric ratios. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Consideration : Compare yields under varying conditions (e.g., 65% yield in toluene vs. 72% in DMF at 100°C). Report melting points (e.g., 149°C observed in related stilbenes) and spectroscopic data (¹H NMR: δ 7.2–7.5 ppm for aromatic protons) .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodology : Confirm identity via ¹H/¹³C NMR (aromatic and methyl proton integration), FT-IR (C=C stretch ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS). Assess purity using HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold. Elemental analysis (C, H) should align with theoretical values (e.g., C: 89.5%, H: 7.3%) .

- Contingencies : If impurities persist, repeat recrystallization (methanol/water) or employ preparative HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/ingestion (GHS H302/H312). Store in airtight containers, away from oxidizers, at 2–8°C in dark conditions. Implement emergency measures (e.g., safety showers) as per OSHA standards .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology : Conduct meta-analysis to identify variability sources (e.g., assay type, cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Include positive/negative controls (e.g., resveratrol for antioxidant comparisons) .

- Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from enzyme source (recombinant vs. native) or solvent effects (DMSO vs. ethanol) .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions (UV-Vis spectra) or reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots for thermal isomerization). Use docking simulations (AutoDock Vina) to predict binding affinities with biological targets .

- Data Integration : Compare computed HOMO-LUMO gaps (~4.2 eV) with experimental electrochemical data .

Q. What experimental designs are recommended for investigating the photophysical properties of this compound?

- Protocol : Use UV-Vis spectroscopy (λmax ~290 nm) and fluorescence spectroscopy (λem ~350 nm) in degassed solvents (e.g., cyclohexane) to minimize quenching. Quantify quantum yields via actinometry. For time-resolved studies, employ femtosecond transient absorption spectroscopy .

- Challenges : Address solvent polarity effects on Stokes shift and aggregation-induced emission (AIE) anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.